molecular formula C23H28N2O4 B12045991 N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide CAS No. 624726-82-5

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12045991
CAS No.: 624726-82-5
M. Wt: 396.5 g/mol
InChI Key: DEVSLQBCZZQURG-UNOMPAQXSA-N
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Description

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound known for its potential bioactive properties. This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the Michael addition of N-heterocycles to chalcones, which is catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This reaction is carried out under mild conditions, ensuring good yields and green metrics.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

624726-82-5

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H28N2O4/c1-15(2)14-24-23(27)19(25-22(26)18-9-6-16(3)7-10-18)12-17-8-11-20(28-4)21(13-17)29-5/h6-13,15H,14H2,1-5H3,(H,24,27)(H,25,26)/b19-12-

InChI Key

DEVSLQBCZZQURG-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCC(C)C

Origin of Product

United States

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